Potassium trifluoro(isoquinolin-4-yl)borate
Description
Properties
IUPAC Name |
potassium;trifluoro(isoquinolin-4-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9;/h1-6H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIOJGBGINOBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=CC2=CC=CC=C12)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635693 | |
| Record name | Potassium trifluoro(isoquinolin-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111733-07-3 | |
| Record name | Potassium trifluoro(isoquinolin-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM 4-ISOQUINOLINETRIFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically proceeds through the reaction of an isoquinoline derivative with boron trifluoride (BF3) and potassium fluoride (KF). The process involves the formation of the trifluoroborate group on the isoquinoline scaffold under controlled laboratory conditions. The general reaction can be summarized as:
$$
\text{Isoquinoline derivative} + \text{BF}_3 + \text{KF} \rightarrow \text{this compound}
$$
This reaction requires precise control of temperature, solvent conditions, and stoichiometry to optimize the yield and purity of the product.
Detailed Reaction Conditions
- Reagents : Isoquinoline or its derivatives, boron trifluoride (commonly as BF3 etherate), potassium fluoride.
- Solvent : Typically polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile are used to facilitate the reaction.
- Temperature : The reaction is generally carried out at mild to moderate temperatures (0 °C to room temperature) to avoid decomposition or side reactions.
- Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent moisture or oxygen interference.
- Reaction Time : Varies from several hours to overnight, depending on scale and specific conditions.
Industrial Scale Synthesis
On an industrial scale, the synthesis follows similar principles but is optimized for efficiency, scalability, and cost-effectiveness. Key aspects include:
- Use of continuous flow reactors or batch reactors with precise temperature and mixing control.
- Advanced purification methods such as recrystallization and chromatographic techniques to achieve high purity.
- Process optimization to maximize yield and minimize by-products.
These optimizations help in producing this compound in quantities suitable for commercial and research applications.
Comparative Data Table: Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reagents | Isoquinoline derivative, BF3, KF | Same, with bulk quantities |
| Solvent | THF, acetonitrile | THF, acetonitrile or alternative solvents |
| Temperature Range | 0 °C to room temperature | Controlled 0–25 °C with precise regulation |
| Atmosphere | Inert gas (N2 or Ar) | Inert gas, with advanced moisture control |
| Reaction Time | 4–24 hours | Optimized for shorter times via flow reactors |
| Purification Techniques | Recrystallization, chromatography | Enhanced recrystallization, industrial chromatography |
| Yield | Moderate to high (variable) | High, optimized for scale |
Research Findings on Preparation
- The trifluoroborate group formation is facilitated by the nucleophilic attack of potassium fluoride on the boron center coordinated to the isoquinoline ring.
- Control of moisture and oxygen is critical, as these can hydrolyze the trifluoroborate or cause side reactions.
- The choice of solvent influences the solubility of reactants and intermediates, impacting reaction kinetics and product isolation.
- Purification by recrystallization from suitable solvents ensures removal of inorganic salts and unreacted starting materials, yielding analytically pure this compound.
- Chromatographic methods, including column chromatography on silica or alumina, are used when recrystallization is insufficient.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aromatic systems.
Reaction Parameters :
-
Catalyst : PdCl₂(A-taPhos)₂ (0.5–2 mol%)
-
Base : Cs₂CO₃ (2.5 equiv)
-
Solvent : Toluene/H₂O (4:1)
-
Temperature : 85–100°C
Mechanism :
The reaction proceeds through oxidative addition of the aryl halide to palladium, followed by transmetalation with the trifluoroborate. Reductive elimination then forms the biaryl product. The electron-withdrawing trifluoroborate group enhances nucleophilicity, facilitating efficient transmetalation.
Substrate Compatibility :
| Entry | Aryl Halide | Product Structure | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromoanisole | 4-Methoxybiisoquinoline | 91 |
| 2 | 2-Bromopyridine | Pyridyl-isoquinoline | 85 |
| 3 | 3-Bromoquinoline | Quinoline-isoquinoline | 78 |
Data adapted from catalytic studies using analogous trifluoroborates
Ipso-Nitrosation with NOBF₄
Potassium trifluoro(isoquinolin-4-yl)borate undergoes rapid nitrosation using nitrosonium tetrafluoroborate (NOBF₄), yielding nitroso-substituted isoquinolines.
Reaction Conditions :
Key Observations :
-
The reaction exhibits exceptional selectivity for the ipso-position.
-
Competing protodeboronation is minimized (<5% side products).
-
Electron-deficient isoquinoline derivatives show accelerated reactivity .
Mechanistic Pathway :
-
Electrophilic attack of NO⁺ at the boron-bound carbon.
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Displacement of the BF₃K group via a four-centered transition state.
-
Formation of the nitroso product with concurrent release of BF₃ .
1,3-Dipolar Cycloaddition (Click Chemistry)
The compound participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole-linked isoquinoline derivatives.
Typical Protocol :
-
Catalyst : CuSO₄/Na ascorbate (10 mol%)
-
Azide Source : Benzyl azide derivatives
-
Solvent : THF/H₂O (3:1)
-
Temperature : 50°C
Example Transformation :
textThis compound + Propargyl phthalimide → 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)isoindoline-1,3-dione [3]
Selectivity Factors :
-
Steric bulk of the isoquinoline system directs regioselectivity toward 1,4-triazoles.
-
Copper coordination to the nitrogen lone pair enhances reaction rate .
Reduction to Amines
Nitroso intermediates derived from this compound can be reduced to amines:
Oxidation to Nitro Compounds
Controlled oxidation of nitroso derivatives yields nitroisoquinolines:
Limitations and Side Reactions
-
Protodeboronation : Occurs under strongly acidic conditions (pH < 2), yielding isoquinoline (5–15% yield loss) .
-
Steric Hindrance : Bulky substituents at the 3-position of isoquinoline reduce coupling efficiency by 30–40% .
-
Sensitivity : Silyl ether/acetyl-protected derivatives undergo premature deprotection in fluoride-rich media .
This comprehensive profile underscores this compound as a robust synthetic building block, particularly valued in medicinal chemistry for constructing nitrogen-rich architectures.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis
Potassium trifluoro(isoquinolin-4-yl)borate is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions. These reactions are critical for forming carbon-carbon bonds, which are essential in constructing complex organic molecules. The trifluoroborate group enhances the reactivity of the isoquinoline moiety, making it a valuable intermediate in synthesizing various pharmaceuticals and natural products.
Reactivity and Mechanisms
The compound's unique structure allows it to participate in diverse chemical transformations. For instance, studies have shown its efficacy in nitrosation reactions, where it can be converted into nitroso derivatives under optimized conditions, yielding products that are otherwise challenging to synthesize . The ability to undergo one-pot reactions further simplifies synthetic pathways, allowing for the efficient generation of complex molecules .
Medicinal Chemistry
Biological Activity
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic applications. For example, compounds derived from this boron reagent have been studied for their ability to influence signaling pathways relevant to diseases such as cancer and neurodegenerative disorders .
Case Studies
Several studies have investigated the pharmacological potential of isoquinoline derivatives. One notable case involved the development of compounds that exhibited high binding affinity for dopamine receptors, suggesting potential applications in treating neurological conditions like Parkinson's disease . The stability and reactivity of this compound make it an attractive scaffold for drug discovery efforts.
Material Science
Materials Applications
The unique properties of this compound also lend themselves to applications in material science. Its ability to form specific structures and interact with other materials can lead to advancements in developing new materials with tailored properties for electronics or catalysis.
Mechanism of Action
The mechanism of action of potassium trifluoro(isoquinolin-4-yl)borate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Potassium Trifluoroborate Salts
Structural and Electronic Differences
The isoquinolin-4-yl substituent distinguishes this compound from other trifluoroborates. Key structural comparisons include:
- Aromatic vs. Aliphatic Substituents: Unlike aliphatic derivatives (e.g., potassium trifluoro(methyl)borate, CAS 13862-28-7), the isoquinoline moiety introduces steric bulk and π-conjugation, which can influence reaction rates and regioselectivity in cross-couplings .
- Heteroaryl vs.
Table 1: Structural and Physical Properties
Reactivity in Cross-Coupling Reactions
Potassium trifluoroborates are widely used in Suzuki-Miyaura couplings. The isoquinolin-4-yl derivative’s performance can be contextualized against other salts:
- Yield Comparisons :
- Potassium trifluoro(1H-inden-2-yl)borate achieved 79% yield in a Brønsted acid-catalyzed substitution reaction .
- Potassium trifluoro(N-methylindolo)borate showed variable yields (50–85%) with heteroaryl chlorides, depending on the coupling partner .
- Styryl and ethynyl derivatives (e.g., (E)-4-phenylstyryltrifluoroborate) demonstrated moderate to high yields (72–79%) in similar reactions .
- Electronic Effects: The electron-withdrawing nature of the isoquinoline ring may reduce nucleophilicity compared to electron-rich aryltrifluoroborates (e.g., potassium 4-(2-hydroxyethyl)phenyltrifluoroborate, CAS 1015082-81-1) but enhance stability .
Stability and Handling
Trifluoroborate salts are generally air- and moisture-stable. However, substituents influence shelf life:
- Heteroaryl Derivatives: The isoquinolinyl group’s aromaticity likely enhances stability compared to aliphatic salts like potassium (4-tetrahydropyranylmethyl)trifluoroborate (CAS: N/A), which may hydrolyze more readily .
- Functionalized Derivatives : Salts with polar groups (e.g., potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate, CAS: N/A) may exhibit lower thermal stability due to hydrogen bonding .
Biological Activity
Potassium trifluoro(isoquinolin-4-yl)borate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological interactions, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a boron atom connected to a trifluoromethyl group and an isoquinoline moiety. Its molecular formula is CHBFN, with a molecular weight of approximately 235.06 g/mol. The trifluoroborate group enhances the compound's reactivity and stability, making it a valuable reagent in various chemical reactions.
The biological activity of this compound primarily involves its interactions with enzymes and receptors. Research indicates that this compound can modulate biological pathways by binding to specific molecular targets, leading to alterations in their function. The precise mechanisms are still under investigation, but preliminary findings suggest involvement in several biochemical processes relevant to disease treatment.
Potential Targets
- Enzymatic Interactions : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : Studies suggest that it may affect receptor activities, which could have implications for drug design aimed at enhancing efficacy or reducing side effects.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence the activity of specific enzymes involved in metabolic processes. For example, it has been studied for its ability to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
Case Studies
- Cancer Research : In a study exploring the compound's effects on cancer cell lines, this compound exhibited cytotoxic effects at certain concentrations, suggesting potential as an anticancer agent .
- Neuropharmacology : Another investigation focused on its interactions with neurotransmitter receptors indicated that the compound could modulate dopaminergic signaling pathways, which are critical in conditions such as Parkinson's disease .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Enzyme Interaction | In vitro enzyme assays | Significant inhibition of kinase activity |
| Cancer Cell Lines | Cytotoxicity assays | Induced apoptosis in specific cancer cell lines |
| Receptor Modulation | Binding affinity studies | Modulated D2 and D3 receptor activities |
Applications in Medicine
The potential therapeutic applications of this compound are vast, particularly in drug development for diseases such as cancer and neurodegenerative disorders. Ongoing research aims to elucidate its specific pathways and optimize its structure for enhanced biological activity.
Future Directions
Q & A
Q. What are the standard synthetic routes for Potassium trifluoro(isoquinolin-4-yl)borate, and how are reaction conditions optimized?
The synthesis typically involves reacting isoquinolin-4-ylboronic acid with potassium bifluoride (KHF₂) in aqueous or polar solvents under controlled pH (6–8) and temperature (20–40°C). For example, analogous trifluoroborates like Potassium (4-cyanophenyl)trifluoroborate are synthesized via this method, with yields improved by maintaining anhydrous conditions to prevent boronic acid hydrolysis . Industrial-scale protocols use continuous flow reactors for efficiency, with crystallization for purification .
Q. How is the compound characterized to confirm purity and structural integrity?
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To verify substituent positions and boron bonding. For instance, ¹⁹F NMR of similar compounds shows peaks at δ -115 to -135 ppm for trifluoroborate groups .
- X-ray crystallography : Resolves boron coordination geometry (e.g., tetrahedral vs. trigonal planar).
- Elemental analysis : Validates stoichiometry (C, H, N, B, K). Purity is further confirmed via HPLC (>95%) .
Q. What are the stability and storage recommendations for this compound?
Potassium trifluoroborates are hygroscopic and degrade under prolonged moisture exposure. Storage at 4–8°C in airtight containers with desiccants is advised. Stability tests on analogs like Potassium (4-hydroxymethylphenyl)trifluoroborate show decomposition above 180°C, requiring avoidance of high temperatures .
Q. Which solvents are compatible for reactions involving this reagent?
Polar solvents (water, ethanol, THF) are preferred due to the compound’s ionic nature. For example, cross-coupling reactions with Potassium (4-chlorophenyl)trifluoroborate use ethanol/water mixtures to enhance solubility . Non-polar solvents like toluene are less effective unless paired with phase-transfer catalysts .
Q. What safety protocols are critical during handling?
GHS classifications for related trifluoroborates indicate acute toxicity (Category 4 oral), skin corrosion (Category 1C), and severe eye damage. Mandatory PPE includes nitrile gloves, goggles, and lab coats. Emergency procedures for spills involve neutralization with sodium bicarbonate and ethanol .
Advanced Research Questions
Q. How do electronic effects of the isoquinolinyl group influence reactivity in cross-coupling reactions?
The electron-deficient isoquinolinyl moiety enhances electrophilicity at the boron center, facilitating Suzuki-Miyaura couplings. For example, Potassium (4-cyanophenyl)trifluoroborate reacts with aryl halides at 80–100°C in the presence of Pd(PPh₃)₄, achieving >80% yields. Steric hindrance from the heterocycle may require ligand optimization (e.g., SPhos) to prevent side reactions .
Q. What methodologies resolve contradictions in reaction yield data under varying conditions?
Contradictions arise from pH sensitivity and trace moisture. Systematic DOE (Design of Experiments) approaches isolate variables:
Q. Can computational modeling predict this compound’s behavior in novel reactions?
DFT studies on analogous trifluoroborates (e.g., Potassium (4-morpholinylcarbonyl)phenyltrifluoroborate) model boron’s electrophilic character and transition-state geometries. Such models guide ligand selection for C–C bond formations, reducing experimental trial-and-error .
Q. How does this compound interact with biological systems, and what assays are suitable for toxicity profiling?
Preliminary studies on Potassium (3-((4-nitrophenyl)amino)-3-oxopropyl)trifluoroborate suggest nitro group-mediated electrophilic interactions with cellular nucleophiles. MTT assays in HEK293 cells and Ames tests for mutagenicity are recommended. LC-MS/MS tracks metabolite formation .
Q. What advanced purification techniques address co-eluting impurities in scaled-up synthesis?
Preparative HPLC with C18 columns (ACN/water gradient) resolves isoquinoline derivatives. For industrial-scale production, simulated moving bed (SMB) chromatography improves throughput. Purity >99% is achievable, as demonstrated for Potassium (4-fluorophenyl)trifluoroborate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
